molecular formula C20H20N4O2 B3886869 3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 5786-16-3

3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886869
CAS No.: 5786-16-3
M. Wt: 348.4 g/mol
InChI Key: KPELCPDXNUGKQZ-KGENOOAVSA-N
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Description

This compound is a pyrazole-based carbohydrazide derivative characterized by a 3-(4-ethoxyphenyl) group and an (E)-configured phenylethylidene hydrazone moiety at the pyrazole-5-carbohydrazide position. Industrially, it is available in high purity (99%) as an industrial-grade chemical, with a molecular weight of 318.38 g/mol and applications in medicinal chemistry research .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-17-11-9-16(10-12-17)18-13-19(23-22-18)20(25)24-21-14(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPELCPDXNUGKQZ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417103
Record name AC1NT0ZO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-16-3
Record name AC1NT0ZO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxybenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the resulting compound is condensed with phenylacetaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The compound has been tested for its ability to scavenge free radicals, showing promising results comparable to established antioxidants like ascorbic acid. In one study, the antioxidant activity was evaluated using the DPPH radical scavenging method, revealing that certain derivatives had antioxidant activities exceeding those of ascorbic acid by 1.4 times .

1.2 Anticancer Properties

The anticancer potential of 3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has been investigated against various cancer cell lines. For instance, compounds derived from this structure demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be harnessed for therapeutic applications .

Structural Characterization and Computational Studies

2.1 Crystal Structure Analysis

The crystal structure of similar pyrazole derivatives has been elucidated using X-ray diffraction techniques. These studies provide insights into the molecular geometry and interactions within the crystal lattice, which are crucial for understanding the compound's reactivity and stability .

2.2 Computational Chemistry Insights

Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties of the compound. Time-dependent DFT calculations revealed charge transfer mechanisms within the molecule, enhancing our understanding of its potential biological activity and interaction with biological targets .

Data Tables and Case Studies

To illustrate the findings related to the applications of this compound, the following tables summarize key experimental results:

Study Activity Tested Method Used Results
Study 1AntioxidantDPPH ScavengingActivity > Ascorbic Acid by 1.4x
Study 2AnticancerMTT AssayHigher cytotoxicity against U-87 vs MDA-MB-231
Study 3Structural AnalysisX-ray DiffractionDetailed molecular geometry obtained

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carbohyrazide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Source
3-(4-Ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide 4-Ethoxyphenyl, phenylethylidene 318.38 Industrial availability; potential kinase inhibition
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl, 4-tert-butylbenzyl ~420 (estimated) High A549 lung cancer cell growth inhibition
3-(2-Ethoxyphenyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 2-Ethoxyphenyl, 4-fluorophenylethylidene ~332 (estimated) Improved solubility due to fluorine substituent
SKi-178 (N'-[(1E)-1-(3,4-dimethoxy)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) 4-Methoxyphenyl, 3,4-dimethoxyethylidene ~360 (estimated) Sphingosine kinase 1 inhibitor (Ki = 1.3 μM)
3-(3-Ethoxyphenyl)-N'-[(1E)-1-(naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-Ethoxyphenyl, naphthylethylidene ~364 (estimated) Enhanced aromatic stacking potential
3-(tert-Butyl)-N'-(4-dimethylaminobenzylidene)-1H-pyrazole-5-carbohydrazide tert-Butyl, 4-dimethylaminobenzylidene 354.41 Improved steric hindrance for selective binding

Key Observations

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-chlorophenyl (), which enhances cytotoxicity but reduces solubility. The 4-methoxyphenyl in SKi-178 () offers similar hydrophobicity but with additional methoxy groups improving target selectivity.

Steric and Electronic Considerations :

  • Bulky substituents like tert-butyl () or naphthyl () introduce steric hindrance, which may limit binding to flat active sites but improve selectivity for larger pockets.
  • The ethylidene hydrazone linker in all compounds ensures conformational rigidity, critical for maintaining pharmacophore alignment .

Therapeutic Potential: The target compound lacks direct biological data in the provided evidence, but analogs like SKi-178 () demonstrate kinase inhibition, suggesting a plausible mechanism for the target molecule. The A549 inhibitory activity of the 4-chlorophenyl derivative () highlights the importance of halogenated aryl groups in anticancer applications, a feature absent in the target compound.

Biological Activity

3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate hydrazone precursors and ethoxy-substituted phenyl derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds have demonstrated a wide range of pharmacological effects, including:

  • Antioxidant Activity : Pyrazole derivatives exhibit significant radical scavenging capabilities, which can be attributed to their ability to donate electrons and stabilize free radicals.
  • Anticancer Properties : Several studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Many pyrazole compounds have shown potential in reducing inflammation by inhibiting key signaling pathways involved in inflammatory responses.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. For example, a study found that related pyrazole derivatives demonstrated antioxidant activities surpassing that of ascorbic acid by significant margins .

CompoundDPPH Scavenging Activity
Ascorbic AcidReference
This compound> 1.35 times higher

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human glioblastoma (U87) and breast cancer (MDA-MB-231) cell lines, showing significant cytotoxic effects. The mechanism of action may involve modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth .

Cell LineIC50 (µM)
U870.15
MDA-MB-2310.20

The biological activity of pyrazole derivatives is often linked to their ability to interact with various molecular targets:

  • Inhibition of Kinases : Some studies suggest that pyrazole compounds can inhibit kinases involved in cancer signaling pathways, such as MEK and MAPK pathways, leading to reduced tumor growth .
  • Induction of Apoptosis : Pyrazoles may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. Among these, this compound was highlighted for its potent activity against multiple cancer cell lines, with ongoing research focusing on its potential for clinical applications.

Q & A

Q. Basic

  • NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions.
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding, and π–π interactions .
  • Mass Spectrometry : Validates molecular weight (±1 ppm accuracy).
  • HPLC : Assesses purity (>95% required for biological assays) .

How can crystallographic data resolve structural ambiguities in pyrazole-carbohydrazide derivatives?

Advanced
X-ray diffraction identifies:

  • Tautomerism : Distinguishes between 1H-pyrazole and 2H-pyrazole tautomers.
  • Stereochemistry : Confirms E-configuration of the hydrazone group.
  • Intermolecular interactions : Quantifies hydrogen bonds (e.g., N–H···O) and aromatic stacking distances (3.5–4.0 Å) .

What methodologies elucidate the compound’s interaction with biological targets like enzymes?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real time.
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Predicts binding poses using AutoDock Vina or Schrödinger Suite, validated by MD simulations .

How can computational modeling predict electronic properties affecting reactivity?

Q. Advanced

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer.
  • Topological Analysis (AIM) : Maps electron density to identify critical hydrogen bonds.
  • Solvent Effects : Use PCM models to simulate polarity impacts on stability .

How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Q. Advanced

  • Dose-response studies : Test across concentrations (nM–µM) to identify therapeutic windows.
  • Off-target profiling : Use kinase panels or proteome arrays to rule out nonspecific binding.
  • Comparative SAR : Modify substituents (e.g., ethoxy → methoxy) to isolate activity drivers .

What strategies guide structure-activity relationship (SAR) analysis for pyrazole-carbohydrazides?

Q. Advanced

  • Bioisosteric replacement : Swap ethoxyphenyl with isopropoxyphenyl to enhance lipophilicity.
  • Pharmacophore mapping : Highlight essential features (e.g., hydrazone linker, aromatic rings).
  • 3D-QSAR : Apply CoMFA/CoMSIA to correlate steric/electronic fields with activity .

How can chemical stability be assessed under physiological conditions?

Q. Basic

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds.
  • Light sensitivity : Conduct ICH-compliant photostability testing .

What role do electronic properties play in the compound’s reactivity with electrophiles?

Q. Advanced

  • Electron-withdrawing groups (e.g., nitro): Increase electrophilicity at the pyrazole C-3 position.
  • Charge distribution : NBO analysis reveals nucleophilic sites (e.g., hydrazone nitrogen) prone to alkylation.
  • Polarizability : Higher polarizability (32.47 ų) enhances π-stacking with aromatic residues .

How can multi-disciplinary approaches enhance research on this compound?

Q. Advanced

  • Hybrid experimental-computational workflows : Combine crystallography, SPR, and DFT to validate mechanisms.
  • High-throughput screening : Test derivatives against diverse targets (e.g., COX-2, topoisomerase).
  • Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.